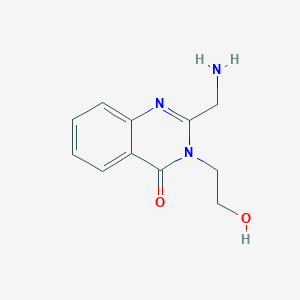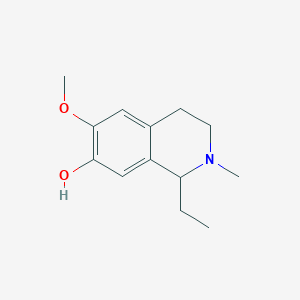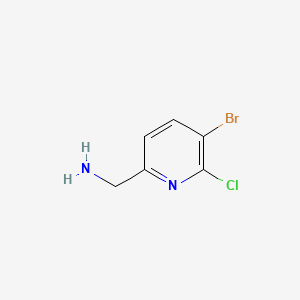
6-tert-Butyl-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(tert-Butyl)-3-methylchroman-4-one is an organic compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The presence of the tert-butyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butyl)-3-methylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts alkylation of 3-methylphenol with tert-butyl chloride, followed by cyclization with an appropriate aldehyde or ketone.
Industrial Production Methods: In industrial settings, the production of 6-(tert-Butyl)-3-methylchroman-4-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids (e.g., aluminum chloride) can enhance the efficiency of the reaction .
Types of Reactions:
Oxidation: 6-(tert-Butyl)-3-methylchroman-4-one can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of this compound can yield various hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Halogenated chromans
科学的研究の応用
6-(tert-Butyl)-3-methylchroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products
作用機序
The mechanism of action of 6-(tert-Butyl)-3-methylchroman-4-one involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes and receptors. The chroman ring structure allows for potential antioxidant activity by scavenging free radicals .
類似化合物との比較
2,6-Di-tert-butyl-4-methylphenol (Butylated hydroxytoluene): Known for its antioxidant properties.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used in the stabilization of polymers.
Uniqueness: 6-(tert-Butyl)-3-methylchroman-4-one is unique due to its specific chroman structure combined with the tert-butyl group, which provides a balance of stability and reactivity. This makes it particularly useful in various synthetic applications and research studies .
特性
CAS番号 |
646064-62-2 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
6-tert-butyl-3-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C14H18O2/c1-9-8-16-12-6-5-10(14(2,3)4)7-11(12)13(9)15/h5-7,9H,8H2,1-4H3 |
InChIキー |
GYROGDBBRVOADH-UHFFFAOYSA-N |
正規SMILES |
CC1COC2=C(C1=O)C=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone](/img/structure/B11885130.png)

![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11885133.png)


![1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene](/img/structure/B11885161.png)





![2-(Ethyldimethylsilyl)benzo[d]thiazole](/img/structure/B11885206.png)
